3-CHLORO-7-(MORPHOLIN-4-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE
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Overview
Description
3-Chloro-7-(morpholin-4-yl)-13,14-dihydro-8H-5-oxa-14-azapentaphene-8,13-dione is a complex heterocyclic compound It is characterized by the presence of a morpholine ring, a chlorine atom, and a fused pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7-(morpholin-4-yl)-13,14-dihydro-8H-5-oxa-14-azapentaphene-8,13-dione typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a chlorinated quinoline derivative with morpholine under reflux conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-(morpholin-4-yl)-13,14-dihydro-8H-5-oxa-14-azapentaphene-8,13-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups at the chlorine position.
Scientific Research Applications
3-Chloro-7-(morpholin-4-yl)-13,14-dihydro-8H-5-oxa-14-azapentaphene-8,13-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-7-(morpholin-4-yl)-13,14-dihydro-8H-5-oxa-14-azapentaphene-8,13-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloro-7-(morpholin-4-yl)-13,14-dihydro-8H-5-oxa-14-azapentaphene-8,13-dione is unique due to its fused pentacyclic structure and the presence of both a morpholine ring and a chlorine atom. This combination of features gives it distinct chemical properties and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-chloro-7-morpholin-4-yl-14H-naphtho[3,2-a]phenoxazine-8,13-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O4/c25-13-5-6-16-18(11-13)31-19-12-17(27-7-9-30-10-8-27)20-21(22(19)26-16)24(29)15-4-2-1-3-14(15)23(20)28/h1-6,11-12,26H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDNYRXGXUXKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)NC6=C(O3)C=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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